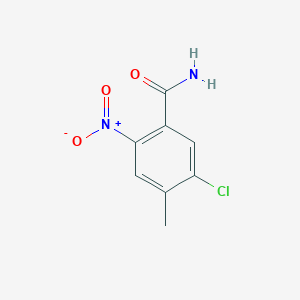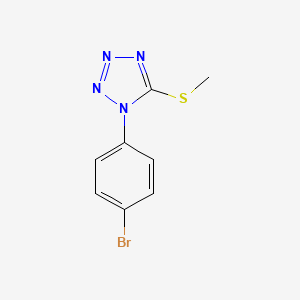
1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound features a bromophenyl group and a methylthio group attached to the tetrazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-bromophenylhydrazine with carbon disulfide and sodium azide. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which cyclizes to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted tetrazole.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromophenyl and methylthio groups can enhance its binding affinity and specificity towards these targets, making it a valuable compound for drug discovery and development.
Comparación Con Compuestos Similares
1-Phenyl-5-(methylthio)-1H-tetrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-5-(methylthio)-1H-tetrazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
1-(4-Bromophenyl)-5-(ethylthio)-1H-tetrazole: Has an ethylthio group instead of a methylthio group, which may alter its steric and electronic properties.
Uniqueness: 1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole is unique due to the presence of both bromophenyl and methylthio groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing its interactions with biological targets, while the methylthio group can modulate its reactivity and stability.
Propiedades
Fórmula molecular |
C8H7BrN4S |
|---|---|
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C8H7BrN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clave InChI |
CNSUYEVBJSAJDL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=NN1C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)

![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
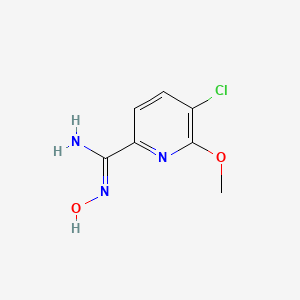
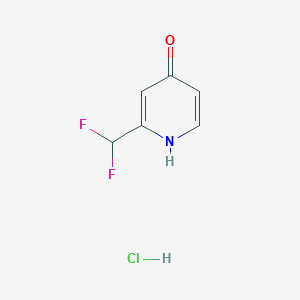
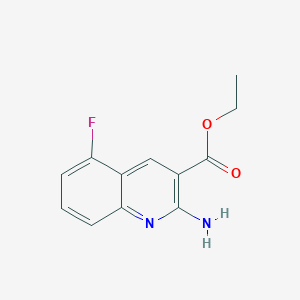
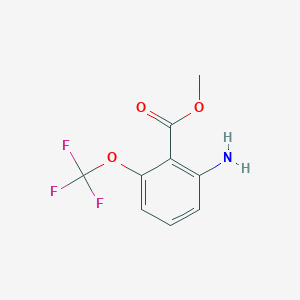
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)
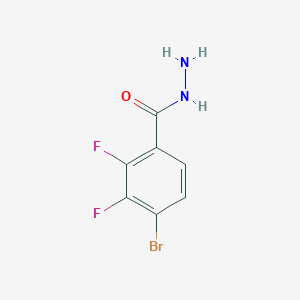
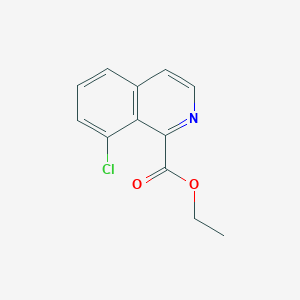
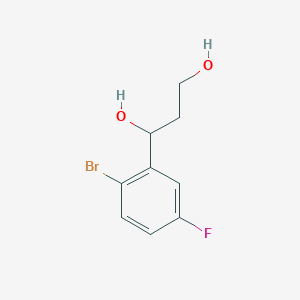
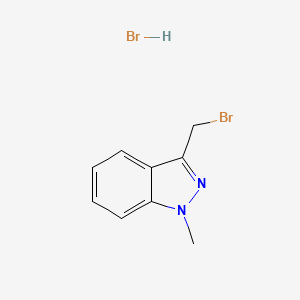
![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
